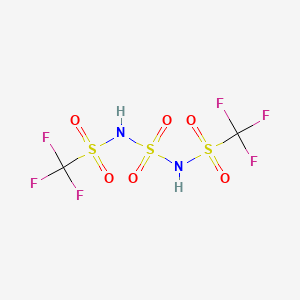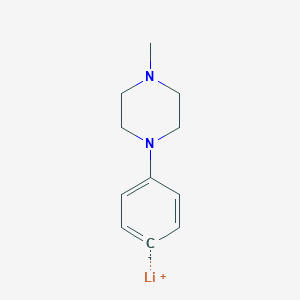![molecular formula C16H27ClN2 B14269714 N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine CAS No. 184886-46-2](/img/structure/B14269714.png)
N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine is a synthetic organic compound characterized by its unique structure, which includes a cyclohexane ring, a chloroethyl group, and a piperidinyl-propynyl moiety
准备方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with cyclohexanone, which undergoes a series of reactions to introduce the necessary functional groups.
Step 1 Formation of the Cyclohexanone Derivative: Cyclohexanone is reacted with an appropriate reagent to introduce the chloroethyl group. This can be achieved using reagents like 2-chloroethylamine under controlled conditions.
Step 2 Introduction of the Piperidinyl-Propynyl Group: The intermediate product is then reacted with 3-(piperidin-1-yl)prop-1-yne. This step often involves the use of a base such as sodium hydride (NaH) to deprotonate the alkyne, facilitating the nucleophilic attack on the intermediate.
Step 3 Final Product Formation: The final step involves purification and isolation of N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine, typically using techniques like column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to ensure consistent production.
化学反应分析
Types of Reactions
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the cyclohexane ring and the piperidinyl group.
Addition Reactions: The alkyne moiety in the piperidinyl-propynyl group can undergo addition reactions with various electrophiles.
Common Reagents and Conditions
Nucleophiles: Sodium azide (NaN₃), potassium cyanide (KCN)
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and other substituted derivatives.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically yields alcohols or amines.
科学研究应用
Chemistry
In organic synthesis, N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
The compound is studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, particularly those requiring specific structural motifs.
作用机制
The mechanism by which N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine exerts its effects depends on its interaction with molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity. The piperidinyl-propynyl group may interact with specific receptors or enzymes, modulating their activity.
相似化合物的比较
Similar Compounds
N-(2-Chloroethyl)-1-cyclohexylamine: Lacks the piperidinyl-propynyl group, making it less versatile in reactions.
1-(3-(Piperidin-1-yl)prop-1-yn-1-yl)cyclohexan-1-amine: Lacks the chloroethyl group, affecting its reactivity and potential biological activity.
N-(2-Bromoethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine: Similar structure but with a bromoethyl group, which may alter its reactivity and biological interactions.
Uniqueness
N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
184886-46-2 |
|---|---|
分子式 |
C16H27ClN2 |
分子量 |
282.9 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-1-(3-piperidin-1-ylprop-1-ynyl)cyclohexan-1-amine |
InChI |
InChI=1S/C16H27ClN2/c17-11-12-18-16(8-3-1-4-9-16)10-7-15-19-13-5-2-6-14-19/h18H,1-6,8-9,11-15H2 |
InChI 键 |
BPPBYGLXKGPHDD-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C#CCN2CCCCC2)NCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


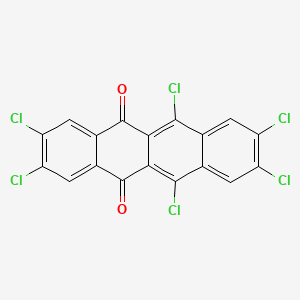
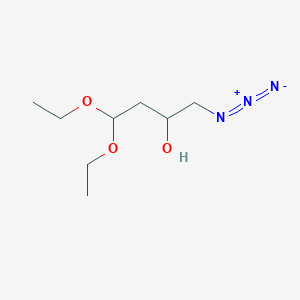
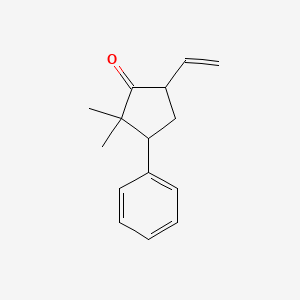
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
oxophosphanium](/img/structure/B14269673.png)


![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
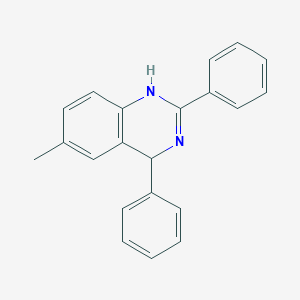
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
